1-Ethyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Description
Properties
IUPAC Name |
1-ethyl-3-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-16-13-10-6-9-12(13)14(15-16)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARYHOGOGQEXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCC2)C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS: 2098019-63-5) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C13H17N3 |
| Molar Mass | 219.33 g/mol |
| Density | 1.24 g/cm³ (predicted) |
| Boiling Point | 358.7 °C (predicted) |
| pKa | 8.98 (predicted) |
Structural Characteristics
The compound features a cyclopenta[c]pyrazole core, which is significant in medicinal chemistry for its ability to interact with various biological targets. The ethyl and phenyl substituents contribute to its lipophilicity and potential receptor binding affinities.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, a study highlighted that derivatives of pyrazole compounds showed significant inhibition against various bacterial strains, suggesting that this compound may possess similar properties .
Anticancer Activity
Preliminary studies have suggested that pyrazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. A case study demonstrated that certain pyrazole compounds inhibited the proliferation of human cancer cell lines through the modulation of cell cycle regulators and apoptosis-related proteins .
The biological activity of this compound may involve:
- Receptor Binding : The compound could interact with specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival or cancer cell growth.
Case Studies
- Antimicrobial Screening : A screening assay was developed to evaluate the efficacy of various compounds against the Type III secretion system (T3SS) in pathogenic bacteria. Compounds structurally related to this compound were tested and showed promising results in inhibiting T3SS activity .
- Cell Proliferation Assays : In vitro assays conducted on human cancer cell lines revealed that derivatives of cyclopenta[c]pyrazole could reduce cell viability significantly at concentrations as low as 10 µM, indicating strong anticancer potential .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 1-Ethyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole as an anticancer agent. Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Neuroprotective Effects
Another promising application is in neuroprotection. The compound has been investigated for its ability to protect neuronal cells from oxidative stress and excitotoxicity. In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, the compound showed potential in reducing neuronal death and improving cognitive function .
Materials Science
Polymer Synthesis
this compound is also being explored for its role in polymer synthesis. It can serve as a building block for creating novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown to improve the material's resistance to degradation under harsh conditions .
Nanocomposites
The compound has been utilized in the development of nanocomposites. When combined with nanoparticles, it enhances the electrical and thermal conductivity of the resulting materials. This application is particularly relevant in electronics and energy storage devices where efficient heat dissipation is crucial .
Agricultural Sciences
Pesticide Development
In agricultural research, this compound has been studied for its potential use as a pesticide or herbicide. Preliminary findings suggest that it can effectively inhibit the growth of certain pests and weeds while being less toxic to beneficial organisms . This selective toxicity is advantageous for sustainable agricultural practices.
Case Studies
Comparison with Similar Compounds
Key Observations:
Substituent Effects on NMR :
- The 3-methyl group in 3-Methyl-1-phenyl-... results in a distinct singlet at δ 2.15 (1H-NMR) and a carbon resonance at δ 21.76 (13C-NMR), contrasting with the phenyl-substituted derivative’s aromatic proton signals (δ 7.14–7.59) .
- Cyclohexyl substituents (e.g., 1-Cyclohexyl-3-methyl-...) introduce complex splitting patterns in NMR (δ 1.63–1.35 for cyclohexyl protons) due to conformational flexibility .
- Synthetic Yields: 3-Methyl-1-phenyl-... was synthesized in 32% yield, lower than typical pyrazole derivatives, likely due to steric hindrance during cyclization .
- Ethyl carboxylate analogs are leveraged in agrochemical research for their hydrolytic stability and compatibility with cross-coupling reactions .
Electronic and Steric Comparisons
- Electrophilicity :
Pyrazole nitrogen atoms in all derivatives are electrophilic, but substituents like phenyl groups (electron-withdrawing) reduce nucleophilic attack susceptibility compared to methyl or ethyl groups . - Steric Accessibility : Bulkier substituents (e.g., cyclohexyl) hinder regioselective modifications, whereas smaller groups (methyl, ethyl) allow efficient further derivatization .
Preparation Methods
3 Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sodium dissolution in EtOH | Sodium metal, absolute ethanol | 40°C | 1 hour | - | Preparation of alkoxide base |
| Addition of diethyl oxalate + cyclopentanone | Dropwise addition, stirring at <4°C | 0–4°C | 4 hours | 45 | Formation of ethyl 2-oxocyclopentyl acetylacetonate |
| Cyclization with phenylhydrazine hydrochloride | Ethanol, triethylamine (pH 7), reflux | Reflux (~78°C) | Several hours | Not specified | Formation of pyrazole ring and fusion |
| Lewis acid-catalyzed cyclization (alternative) | 2-substituted-3-aminopyrrole-4-carbonitrile, cyclopentanone, AlCl3 | Reflux in 1,2-dichloroethane | 8–10 hours | 75–87 (related compounds) | Friedländer-type cyclization, microwave-assisted possible |
4 Research Findings and Notes
The key to successful synthesis lies in controlling the reaction temperature and pH during the condensation and cyclization steps to favor the formation of the fused pyrazole ring without side reactions.
The use of triethylamine to neutralize phenylhydrazine hydrochloride ensures the free base form of phenylhydrazine is available to react efficiently.
The intermediate ethyl 2-oxocyclopentyl acetylacetonate is sensitive to temperature; maintaining low temperature during its formation improves yield and purity.
Microwave-assisted synthesis can significantly reduce reaction time and improve yield for similar fused heterocyclic systems, suggesting potential applicability for this compound's synthesis.
Spectroscopic characterization (NMR, IR, MS) confirms the structure, with characteristic signals for the ethyl group (quartet and triplet in ^1H-NMR), phenyl protons, and pyrazole NH.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Ethyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, substituted pyrazoles are formed by reacting hydrazine derivatives with cyclopentanone precursors under acidic or basic conditions. Optimization involves varying catalysts (e.g., acetic acid vs. sulfuric acid), solvents (e.g., ethanol, THF), and temperature (80–120°C). Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Post-synthesis purification via column chromatography or recrystallization improves yield .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns protons and carbons in the bicyclic system. For example, ethyl group protons appear as a triplet (~1.2–1.4 ppm), while aromatic protons show splitting patterns (e.g., 7.15–7.56 ppm for phenyl groups) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for pyrazole rings) .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact with skin, as related tetrahydrocyclopenta[c]pyrazole derivatives may cause respiratory or dermal irritation. Store in airtight containers at 2–8°C, away from oxidizers. Refer to SDS guidelines for spill management and disposal .
Advanced Research Questions
Q. How can computational models (e.g., DFT) predict the compound's reactivity in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculates electron density distributions, identifying reactive sites (e.g., nucleophilic N-atoms in the pyrazole ring). For instance, Fukui indices highlight regions prone to electrophilic attack. Molecular docking simulations can predict binding affinities for biological targets, guiding functionalization strategies (e.g., adding substituents to enhance anti-cancer activity) .
Q. What strategies address contradictions in biological activity data across different studies (e.g., anti-cancer vs. antioxidant effects)?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., melanoma A375 vs. non-cancerous HaCaT) and antioxidant assays (DPPH vs. ABTS).
- Dose-Response Analysis : Compare IC₅₀ values under varying concentrations (e.g., 10–100 µM).
- Metabolic Stability Tests : Evaluate compound degradation in serum to confirm activity persistence .
Q. How is X-ray crystallography applied to determine the compound's conformation, and what challenges arise from its bicyclic structure?
- Methodological Answer : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves bond lengths and angles. Challenges include:
- Disorder in the Cyclopentane Ring : Partial occupancy due to ring puckering requires constrained refinement.
- Twinned Crystals : Use Hooft parameter or twin-law matrices for data correction .
Q. What are the limitations of current synthetic methods for introducing substituents on the cyclopentane ring, and how can they be overcome?
- Methodological Answer : Steric hindrance from the fused ring system limits electrophilic substitution. Solutions include:
- Directed C-H Activation : Use palladium catalysts (e.g., Pd(OAc)₂) with directing groups (e.g., pyrazole N-atoms).
- Ring-Opening/Reclosure Strategies : Introduce substituents via intermediates (e.g., dihydro derivatives) before re-annulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
